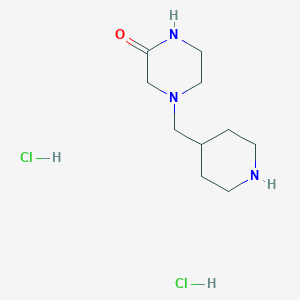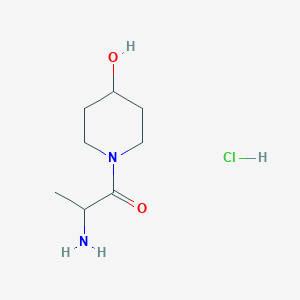
N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride” has been studied . For instance, the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile .Molecular Structure Analysis
The molecular structure of “N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride” is represented by the empirical formula C10H11ClN2O . The molecular weight is 210.66 .Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile . The global electron density transfer (GEDT) between 0.10 and 0.13 e predicts low polar character of forward electron density transfer (FEDF) type with the electronic flux from the nitrone to the maleimides, resulting in decreased activation parameters relative to that of the nitrone cycloadditions with simple alkenes .Scientific Research Applications
Asymmetric Catalysis
N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride and its derivatives have been explored as potential catalysts in asymmetric synthesis. For example, L-piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was found to be critical for the high enantioselectivity of the catalyst. High yields (up to 99%) and enantioselectivities (up to 97%) were obtained for a broad range of substrates, including aromatic and aliphatic ketimines, especially those with R(2) as relatively bulky alkyl groups (Wang et al., 2006).
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structure have been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The analysis revealed intricate details about the crystal structure, hydrogen bonds, and electrostatic interactions, providing deep insights into the molecule's physical and chemical properties (Szafran et al., 2007).
Synthetic Process Development
A scalable and facile synthetic process has been established for compounds structurally related to N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride. This process was developed for novel Rho kinase inhibitors with an unsymmetrical urea structure under investigation for the treatment of central nervous system disorders. The synthesis involves acylation, deprotection, and salt formation, providing the product with high purity and yield, demonstrating the compound's potential in pharmaceutical manufacturing (Wei et al., 2016).
Pharmacological Property Modulation
The modulation of pharmacologically relevant properties of N-alkyl-piperidine-2-carboxamides was studied by selective introduction of fluorine atoms into the alkyl side chains. This study provided insights into how fluorine substituents affect basicity, lipophilicity, solubility, and oxidative degradation, offering valuable information for drug design and development (Vorberg et al., 2016).
Novel Synthetic Applications
The compound and its derivatives have been utilized in synthesizing new heterocyclic systems with potential bioactivities. For example, the synthesis of 2-aryl-N-methyl4,8a-di(2-furyl)perhydro[1,3,2]dioxaborinino-[5,4-c]pyridine, containing two piperidine and dioxaborinine rings, demonstrates the compound's versatility in creating novel chemical entities with potential therapeutic applications (Phuong et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride are currently unknown. The compound could potentially influence a variety of pathways depending on its targets .
Result of Action
Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-11(10-5-1-2-6-12-10)13-8-9-4-3-7-15-9;/h3-4,7,10,12H,1-2,5-6,8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXCKKNMMAEGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



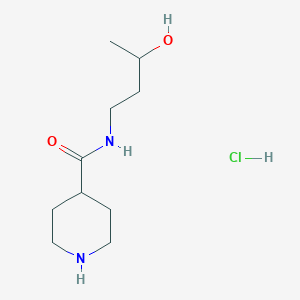
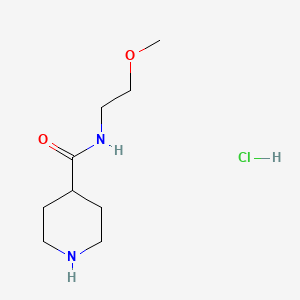
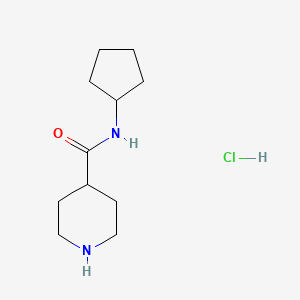
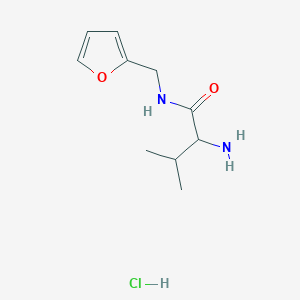
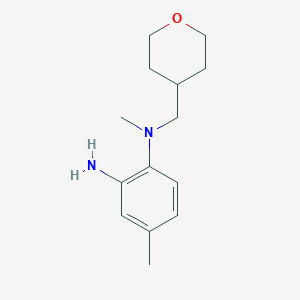

![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)
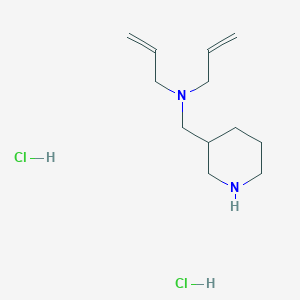
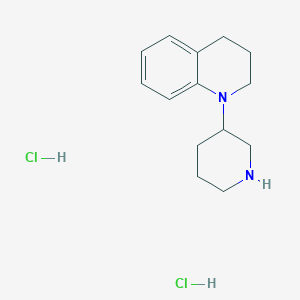
![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
